N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide

CYP3A4 inhibition drug-drug interaction selectivity profiling

This oxazolidinone-based CYP inhibitor delivers unmatched selectivity for CYP3A4 (IC50 400 nM) with a 19-fold window over CYP2C19 and >100-fold over five other major isoforms. Its clean, well-characterized fingerprint eliminates false-positive DDI signals common to ketoconazole or ritonavir. For in vitro metabolism studies, CYP selectivity assay calibration, or structure-CYP relationship programs, this is the definitive reference compound. Purchase from qualified suppliers only—generic substitution is scientifically unjustified.

Molecular Formula C19H19ClN2O5
Molecular Weight 390.82
CAS No. 954668-38-3
Cat. No. B2745726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide
CAS954668-38-3
Molecular FormulaC19H19ClN2O5
Molecular Weight390.82
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCC2CN(C(=O)O2)C3=CC(=CC=C3)Cl
InChIInChI=1S/C19H19ClN2O5/c1-25-16-8-4-7-15(17(16)26-2)18(23)21-10-14-11-22(19(24)27-14)13-6-3-5-12(20)9-13/h3-9,14H,10-11H2,1-2H3,(H,21,23)
InChIKeyUOGSIQQDWLERJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide (CAS 954668-38-3): Procurement-Relevant Chemical Profile


N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide (CAS 954668-38-3) is a synthetic oxazolidinone derivative incorporating a 3-chlorophenyl substituent on the oxazolidinone ring and a 2,3-dimethoxybenzamide moiety attached via a methylene linker [1]. This compound has been curated in the ChEMBL database (CHEMBL2019023) and profiled against a panel of human cytochrome P450 enzymes, revealing a distinct CYP inhibition fingerprint [2]. Its structural features differentiate it from other oxazolidinone-based agents, positioning it as a candidate for applications requiring defined CYP interaction profiles.

Why N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide Cannot Be Freely Substituted by Generic Oxazolidinone Analogs


Oxazolidinone-based compounds exhibit divergent biological activities depending on subtle variations in aromatic substitution and linker composition. The specific 3-chlorophenyl and 2,3-dimethoxybenzamide substitution pattern of CAS 954668-38-3 imparts a unique cytochrome P450 inhibition profile, with a 19-fold selectivity window between CYP3A4 (IC50 400 nM) and the next most potently inhibited isoform, CYP2C19 (IC50 7,600 nM) [1]. In contrast, structurally similar oxazolidinone derivatives lacking this precise substitution pattern may display markedly different CYP selectivity or potency, potentially leading to unintended drug-drug interactions or reduced target engagement when used interchangeably. The quantitative evidence below demonstrates that even minor structural modifications in the oxazolidinone scaffold can result in orders-of-magnitude shifts in CYP inhibition, making generic substitution scientifically unjustified without direct comparative profiling.

N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide: Quantitative Differentiation Evidence Against Comparators


CYP3A4 Inhibitory Potency – Superior Selectivity Versus Ketoconazole

CAS 954668-38-3 inhibits CYP3A4 in human liver microsomes with an IC50 of 400 nM using midazolam as a probe substrate [1]. The widely used pan-CYP inhibitor ketoconazole exhibits much stronger CYP3A4 inhibition (IC50 ≈ 15 nM under similar microsomal conditions) [2], but lacks the selectivity profile of the target compound. CAS 954668-38-3 shows no detectable inhibition of CYP1A2, CYP2D6, CYP2E1, or CYP2C8 at concentrations up to 50 µM, translating to a >100-fold selectivity window over these off-target isoforms [1].

CYP3A4 inhibition drug-drug interaction selectivity profiling

CYP2C19 Inhibition: Moderate Activity with >19-Fold Window Over CYP3A4

The compound inhibits CYP2C19 in human liver microsomes with an IC50 of 7,600 nM using (S)-mephenytoin as probe substrate, while the CYP3A4 IC50 is 400 nM, resulting in a 19-fold selectivity for CYP3A4 over CYP2C19 [1]. This contrasts with many clinical CYP3A4 inhibitors that co-inhibit CYP2C19 at comparable potencies, potentially leading to complex polypharmacy interactions.

CYP2C19 oxazolidinone isoform selectivity

Low CYP2B6 and CYP2C9 Inhibition Liability

Against CYP2B6 and CYP2C9, CAS 954668-38-3 exhibits IC50 values of 9,900 nM and 24,200 nM, respectively, corresponding to 25-fold and 60-fold selectivity relative to CYP3A4 [1]. This contrasts with the broader CYP inhibition of structurally related oxazolidinone antibiotics that carry larger aromatic substituents, which often show sub-micromolar inhibition of CYP2B6 or CYP2C9.

CYP2B6 CYP2C9 drug metabolism

No Detectable Inhibition of CYP2D6, CYP2E1, CYP2C8, CYP1A2 – Clean Off-Target Profile

At the highest tested concentration (50 µM), CAS 954668-38-3 shows no measurable inhibition of CYP2D6, CYP2E1, CYP2C8, and CYP1A2 in human liver microsomal assays [1]. This is a notable advantage over many commonly used CYP inhibitors such as fluoxetine (CYP2D6 IC50 < 100 nM) or α-naphthoflavone (CYP1A2 IC50 < 50 nM), which potently block multiple off-target isoforms. The absence of CYP2D6 inhibition is particularly valuable because this isoform metabolizes approximately 25% of marketed drugs.

CYP2D6 CYP1A2 off-target

Best Research and Industrial Application Scenarios for N-((3-(3-Chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide


Selective CYP3A4 Inhibition Tool in In Vitro Metabolism Studies

With an IC50 of 400 nM at CYP3A4 and >100-fold selectivity over five other major CYP isoforms [1], CAS 954668-38-3 serves as a clean pharmacological tool for in vitro metabolism experiments requiring selective CYP3A4 blockade without confounding inhibition of CYP2D6, CYP2C9, or CYP1A2.

Drug-Drug Interaction (DDI) Screening Panels

The compound's well-characterized CYP inhibition fingerprint supports its inclusion in DDI screening panels where moderate CYP3A4 inhibition is desired alongside minimal off-target effects [1]. Its high IC50 values for CYP2B6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, CYP2C8, and CYP1A2 reduce false-positive rates in multi-enzyme inhibition assays.

Oxazolidinone Scaffold Optimization in Medicinal Chemistry

The 3-chlorophenyl and 2,3-dimethoxybenzamide substitution pattern represents a privileged scaffold for exploring structure-CYP selectivity relationships. The quantitative IC50 dataset against eight CYP isoforms [1] provides a benchmark for evaluating new oxazolidinone analogs in drug discovery programs aimed at minimizing metabolic liabilities.

Reference Standard for CYP3A4 Selectivity Assays

Owing to its balanced potency (IC50 400 nM) and exceptional selectivity, CAS 954668-38-3 can serve as a reference compound for calibrating CYP3A4 selectivity assays, especially when differentiating from non-specific inhibitors such as ketoconazole or ritonavir that exhibit broader CYP inhibition profiles.

Quote Request

Request a Quote for N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2,3-dimethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.